2,5-Dihydrothiophene-3,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydrothiophene-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCDNHOVNQOIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2,5 Dihydrothiophene 3,4 Dicarboxylic Acid
Reactivity of the Carboxylic Acid Functionalities
The two carboxylic acid groups on the 2,5-dihydrothiophene (B159602) ring are primary sites for chemical modification, enabling the synthesis of various derivatives through reactions such as esterification, amidation, decarboxylation, and salt formation.
Esterification and Amidation Reactions
The dicarboxylic acid can be converted to its corresponding diesters through esterification. This is a common transformation for dicarboxylic acids, often carried out by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the related compound, 3,4-dihydroxythiophene-2,5-dicarboxylic acid, is known to form a diethyl ester. nih.govchemicalbook.com Such esterification processes can sometimes be conducted under high pressure and temperature. googleapis.com For example, the esterification of 2,5-furandicarboxylic acid, a structurally similar compound, can be performed with an alcohol in a carbon dioxide atmosphere at temperatures between 160°C and 250°C and pressures ranging from 400 to 2,800 psi. googleapis.com
Similarly, amidation reactions can be performed to synthesize diamides. The direct condensation of dicarboxylic acids with amines can be facilitated by catalysts like niobium pentoxide (Nb₂O₅), which acts as a water- and base-tolerant Lewis acid. nih.gov This method has been shown to be effective for producing diamides from various dicarboxylic acids and amines. nih.gov Another approach to forming amides from carboxylic acids involves the conversion of the acid to an acid chloride, followed by reaction with an amine. beilstein-journals.org
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
| 3,4-dihydroxythiophene-2,5-dicarboxylic acid | Ethanol (B145695), Acid Catalyst | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Esterification |
| Dicarboxylic Acid | Amine, Nb₂O₅ | Diamide | Amidation |
| 3-methylthiophene-2-carboxylic acid | Thionyl chloride, then Ammonia | 3-methylthiophene-2-carboxamide | Amidation |
Decarboxylation Processes
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation. For thiophene (B33073) dicarboxylic acids, this reaction can be promoted by catalysts. For example, 3,4-dialkoxythiophene-2,5-dicarboxylic acids undergo efficient diprotodecarboxylation when treated with a catalytic system of silver carbonate (Ag₂CO₃) and acetic acid (AcOH) under microwave heating in dimethylsulfoxide (DMSO). researchgate.net This method provides a rapid route to 3,4-dialkoxythiophenes. researchgate.net Generally, decarboxylation reactions of β-keto acids and malonic acid derivatives proceed readily through a cyclic transition state. masterorganicchemistry.com
Salt Formation and Metal Coordination
As a dicarboxylic acid, 2,5-Dihydrothiophene-3,4-dicarboxylic acid readily forms salts upon reaction with bases. For example, thiophene-2,5-dicarboxylic acid can be converted to its salt by hydrolysis of the corresponding acid chloride with an aqueous solution of an alkali or alkaline earth metal hydroxide (B78521). google.com The free acid can then be regenerated by treatment with a mineral acid. google.com
The carboxylate groups can also act as ligands, coordinating with metal ions to form metal complexes. Thiophene-2,5-dicarboxylic acid and its derivatives have been shown to form complexes with various metals, including Mg, Ca, Ni, Cu, Zn, and La. globethesis.com The coordination mode of the carboxyl groups can vary, including bidentate chelating and monodentate modes, depending on the metal ion. globethesis.com These metal complexes can exhibit interesting properties, such as layered structures and modified fluorescence. globethesis.com
Transformations of the 2,5-Dihydrothiophene Ring System
The 2,5-dihydrothiophene ring itself is susceptible to chemical modification, primarily through oxidation of the sulfur atom and reduction of the carbon-carbon double bond.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the dihydrothiophene ring can be oxidized to form either a sulfoxide (B87167) or a sulfone. acsgcipr.org The extent of oxidation often depends on the choice of oxidizing agent and the reaction conditions. Hydrogen peroxide (H₂O₂) is a common oxidant for this transformation. acsgcipr.orgchemicalbook.com For instance, the parent 2,5-dihydrothiophene can be oxidized to 2,5-dihydrothiophene sulfoxide with 30% H₂O₂ at low temperatures. chemicalbook.com Further oxidation to the corresponding sulfone, 2,5-dihydrothiophene-1,1-dioxide, can be achieved by using hydrogen peroxide in acetic acid at elevated temperatures. chemicalbook.com
Various catalytic systems have been developed to control the selectivity of sulfide (B99878) oxidation. organic-chemistry.orgorganic-chemistry.orgmdpi.com Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.orgjsynthchem.com
Table 2: Oxidation of the Dihydrothiophene Ring
| Starting Material | Oxidizing Agent/Conditions | Product |
| 2,5-Dihydrothiophene | 30% H₂O₂, low temperature | 2,5-Dihydrothiophene sulfoxide |
| 2,5-Dihydrothiophene | H₂O₂ in acetic acid, 20°C then boiling | 2,5-Dihydrothiophene-1,1-dioxide |
Hydrogenation and Reduction Pathways to Tetrahydrothiophenes
The carbon-carbon double bond in the 2,5-dihydrothiophene ring can be reduced to yield the corresponding saturated tetrahydrothiophene (B86538) derivative. chemicalbook.com This hydrogenation is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. chemicalbook.com For example, the hydrogenation of 2,5-dihydrothiophene over Pd/C in ethanol at 20°C results in the formation of tetrahydrothiophene. chemicalbook.com This type of reduction is a common method for converting unsaturated heterocyclic rings to their saturated counterparts. researchgate.net
Table 3: Hydrogenation of the Dihydrothiophene Ring
| Starting Material | Reagent(s)/Catalyst | Product |
| 2,5-Dihydrothiophene | H₂, Pd/C in Ethanol | Tetrahydrothiophene |
Diels-Alder Cycloaddition Reactions and Retro-Cheletropic Eliminations
The reactivity of thiophene derivatives in Diels-Alder reactions is influenced by their aromaticity. Thiophene itself is a poor diene due to its aromatic character. However, modifications to the thiophene ring, such as substitution on the sulfur atom, can disrupt this aromaticity and enhance its reactivity as a diene in [4+2] cycloaddition reactions. nih.gov The Diels-Alder reaction is a powerful tool in organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. youtube.comorganic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org
In the context of 2,5-dihydrothiophene derivatives, the double bond within the ring can act as a dienophile. Studies on related systems, such as the Diels-Alder reactions of 2,5-dimethylfuran (B142691) with ethylene (B1197577) derivatives, show that the reaction mechanism can shift from a synchronous to an asynchronous process depending on the substituents. nih.gov The endo product is often kinetically favored, while the exo product is thermodynamically more stable. nih.gov
Table 1: Factors Influencing Diels-Alder Reactivity
| Factor | Effect on Diene | Effect on Dienophile |
|---|---|---|
| Electron-donating groups | Increases reactivity | Decreases reactivity |
| Electron-withdrawing groups | Decreases reactivity | Increases reactivity |
| Aromaticity of Diene | Decreases reactivity | Not applicable |
This table summarizes the general electronic effects on the reactants in a Diels-Alder reaction.
Retro-cheletropic eliminations are pericyclic reactions where two sigma bonds to a single atom are broken in a concerted manner. baranlab.org These reactions are often driven by the formation of stable small molecules, such as sulfur dioxide (SO₂). imperial.ac.uk In the context of dihydrothiophene derivatives, particularly the corresponding sulfones (2,5-dihydrothiophene-1,1-dioxides), thermal extrusion of SO₂ can occur. This process is a key step in various synthetic routes, leading to the formation of new carbon-carbon bonds and conjugated systems. beilstein-journals.org The extrusion of chalcogen fragments like SO₂ has emerged as a valuable synthetic strategy for accessing various π-conjugated polycyclic structures. beilstein-journals.org
Nucleophilic and Electrophilic Substitution Patterns on the Ring System
The 2,5-dihydrothiophene ring system, while not aromatic, exhibits reactivity towards both nucleophiles and electrophiles. The presence of the double bond and the sulfur heteroatom influences the regioselectivity of these reactions.
Nucleophilic Substitution:
Nucleophilic substitution reactions on five-membered heterocyclic rings are well-documented. rsc.orgnih.gov In the case of thiophene derivatives, the presence of electron-withdrawing groups is crucial to activate the ring for nucleophilic attack. wikipedia.org For this compound, the carboxylic acid groups act as electron-withdrawing substituents, potentially activating the double bond towards nucleophilic addition. The reactivity of substituted 2-L-3-nitro-4-R-5-X-thiophenes with various nucleophiles has been studied, highlighting the influence of electronic and steric effects. rsc.org
Electrophilic Substitution:
Electrophilic attack on five-membered heterocycles like thiophene is generally favored at the C2 and C5 positions due to the ability of the heteroatom to stabilize the resulting carbocation intermediate through resonance. uobasrah.edu.iqorganicchemistrytutor.com Thiophene is significantly more reactive towards electrophiles than benzene. uobasrah.edu.iq For this compound, the double bond is the primary site for electrophilic attack. The directing effects of the two carboxylic acid groups, which are electron-withdrawing, would be expected to deactivate the double bond towards electrophilic attack. However, reactions such as halogenation or nitration could potentially occur under forcing conditions. masterorganicchemistry.com The general mechanism for electrophilic aromatic substitution involves the formation of a strong electrophile, which then attacks the π-system of the aromatic ring. libretexts.org
Reaction Mechanisms in 2,5-Dihydrothiophene Chemistry
Mechanisms of AuCl-Catalyzed C-S Bond Formation
Gold-catalyzed reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds. organic-chemistry.org The gold(I)-catalyzed cycloisomerization of α-thioallenes to form 2,5-dihydrothiophenes represents a significant advancement in this area. organic-chemistry.org Computational studies using Density Functional Theory (DFT) have elucidated the mechanism of this transformation. nih.govacs.orgresearchgate.net
The proposed mechanism involves the following key steps:
Complexation: The gold(I) chloride (AuCl) catalyst preferentially coordinates to the distal double bond of the α-thioallene. nih.govacs.orgresearchgate.net
C-S Bond Formation: This is followed by an intramolecular cyclization to form the carbon-sulfur bond, leading to a five-membered ring intermediate. nih.govacs.orgresearchgate.net
Proton Transfer: A subsequent proton transfer from the sulfur atom to a carbon atom occurs. This step has been identified as the rate-limiting step in the gas phase and possesses a high activation energy. nih.govacs.orgresearchgate.net
nih.govacs.org-Hydride Shift: The final step involves a nih.govacs.org-hydride shift to yield the 2,5-dihydrothiophene gold complex, from which the product is released. nih.govacs.orgresearchgate.net
The presence of a protic solvent, such as a single water molecule, has been shown to significantly lower the activation energy of the rate-limiting proton transfer step by as much as 19.9 kcal/mol. nih.govacs.org
Table 2: Key Steps in AuCl-Catalyzed Dihydrothiophene Synthesis
| Step | Description |
|---|---|
| 1. Complexation | AuCl coordinates to the α-thioallene. nih.govacs.orgresearchgate.net |
| 2. C-S Bond Formation | Intramolecular cyclization forms the dihydrothiophene ring. nih.govacs.orgresearchgate.net |
| 3. Proton Transfer | Rate-limiting transfer of a proton from sulfur to carbon. nih.govacs.orgresearchgate.net |
| 4. nih.govacs.org-Hydride Shift | Final rearrangement to form the product complex. nih.govacs.orgresearchgate.net |
This table outlines the mechanistic pathway for the gold-catalyzed synthesis of 2,5-dihydrothiophenes from α-thioallenes.
Proton Transfer Mechanisms in Dihydrothiophene Synthesis
Proton transfer is a fundamental process in many organic reactions, including the synthesis of dihydrothiophene derivatives. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In the context of the gold-catalyzed synthesis of 2,5-dihydrothiophenes from α-thioallenes, proton transfer is a crucial and often rate-determining step. nih.govacs.orgresearchgate.net
The mechanism of proton transfer can occur through different pathways. It can be an intramolecular process, especially if a stable five- or six-membered transition state can be formed. masterorganicchemistry.com More commonly, it is an intermolecular process facilitated by a "proton shuttle," where a solvent molecule or another species in the reaction mixture accepts and then donates a proton. masterorganicchemistry.com
In the AuCl-catalyzed cycloisomerization of α-thioallenes, computational studies have shown that the direct, uncatalyzed proton transfer has a very high activation barrier. nih.gov However, the presence of a water molecule can facilitate the proton transfer by acting as a proton shuttle, thereby lowering the activation energy significantly. nih.govacs.org This highlights the critical role that solvent can play in the reaction mechanism. Enzymes also frequently employ acid-base catalysis involving proton transfer reactions, often utilizing intricate networks of water molecules and amino acid residues to facilitate these steps. nih.gov
Derivatives and Analogs of 2,5 Dihydrothiophene 3,4 Dicarboxylic Acid
Esters and Amides of 2,5-Dihydrothiophene-3,4-dicarboxylic acid
The carboxylic acid functionalities of this compound are readily converted into esters and amides through standard organic reactions. These derivatives are often synthesized to enhance the compound's solubility, modify its electronic properties, or to serve as intermediates for further chemical transformations.
One notable example is the diethyl ester of a related thiophene (B33073) derivative, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester (DAT). researchgate.net This compound is synthesized and serves as a key monomer in the production of (oligo)azomethines, which are materials with promising optoelectronic applications. researchgate.net The synthesis of DAT has been optimized for accessibility and purification. researchgate.net Similarly, 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester is another documented derivative, highlighting the capacity for substitution on the thiophene ring in conjunction with esterification. nih.gov
The general preparation of esters and amides from carboxylic acids involves well-established methodologies. organic-chemistry.org For instance, esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by converting the carboxylic acid to an acyl chloride followed by reaction with an amine, or through direct condensation using coupling agents. A Pd-catalyzed process has been developed for the homologation of benzylic halides to their corresponding methyl esters under mild conditions. organic-chemistry.org Furthermore, innovative methods include the hydrative conversion of terminal alkynes to N-sulfonyl amides. organic-chemistry.org
Table 1: Examples of Substituted Thiophene Dicarboxylic Acid Esters
| Compound Name | Molecular Formula | Key Features | Reference |
| 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester | C₁₀H₁₄N₂O₄S | Diamino-substituted thiophene core, diethyl ester groups. Used in synthesis of optoelectronic materials. | researchgate.net |
| 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C₁₀H₁₂O₆S | Dihydroxy-substituted thiophene core, diethyl ester groups. | nih.gov |
Sulfone and Sulfoxide (B87167) Derivatives of 2,5-Dihydrothiophene (B159602) Carboxylic Acids
Oxidation of the sulfur atom in the dihydrothiophene ring leads to the formation of sulfoxide and sulfone derivatives. These transformations significantly alter the geometry and electronic nature of the heterocyclic core, influencing the compound's reactivity and physical properties.
The oxidation of 2,5-dihydrothiophene itself is a well-documented process. chemicalbook.com Treatment with hydrogen peroxide at low temperatures can yield 2,5-dihydrothiophene sulfoxide. chemicalbook.com More vigorous oxidation, for example, using hydrogen peroxide in acetic acid, results in the formation of the corresponding sulfone, 2,5-dihydrothiophene-1,1-dioxide, also known as 3-sulfolene. chemicalbook.comnist.gov
A variety of reagents and catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org For instance, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide under similar conditions produces sulfones. organic-chemistry.orgorganic-chemistry.org Other methods employ reagents like iodosobenzene (B1197198) for sensitive substrates or a combination of ceric ammonium (B1175870) nitrate (B79036) and sodium bromate (B103136) for heterogeneous catalysis. organic-chemistry.org The Davis reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, provides a route to sulfones via the oxidation of thiolates to sulfinate anions followed by alkylation. organic-chemistry.org
Table 2: Oxidation Products of 2,5-Dihydrothiophene
| Derivative | Oxidizing Agent | Key Structural Change | Reference |
| 2,5-Dihydrothiophene sulfoxide | 30% H₂O₂ (low temp) | S=O group | chemicalbook.com |
| 2,5-Dihydrothiophene-1,1-dioxide (3-Sulfolene) | H₂O₂ in acetic acid | SO₂ group | chemicalbook.comnist.gov |
Amino-Substituted Dihydrothiophene Carboxylic Acid Analogs (e.g., 2-Amino-4,5-dihydrothiophene-3-carbonitriles)
Amino-substituted dihydrothiophenes represent an important class of analogs, with 2-amino-4,5-dihydrothiophene-3-carbonitriles being extensively studied. These compounds are valuable synthetic intermediates, often used in the construction of more complex heterocyclic systems. nih.gov
The synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles can be achieved through several routes. smolecule.comacs.org One common method is a modification of the Gewald reaction, which traditionally synthesizes aromatic 2-aminothiophenes. nih.gov In the modified version, cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756) are used to ensure the partial saturation of the thiophene ring. smolecule.com For example, the reaction of cyclopentanone, malononitrile, and sulfur in the presence of potassium hydroxide (B78521) in ethanol (B145695) yields 2-amino-4,5-dihydrothiophene-3-carbonitrile. smolecule.com
Other synthetic approaches include the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. nih.govacs.orgnih.gov These reactions often lead to the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. researchgate.net The resulting amino-substituted dihydrothiophenes can then be used in subsequent reactions, such as Mannich-type reactions with formaldehyde (B43269) and primary amines, to construct fused thieno[2,3-d]pyrimidine (B153573) systems. acs.orgnih.gov
Fused Heterocyclic Systems Incorporating the Dihydrothiophene Moiety
The dihydrothiophene ring can serve as a structural component in larger, fused heterocyclic systems. These complex molecules are of interest in materials science and medicinal chemistry due to their often unique electronic and biological properties.
The construction of fused systems can be approached in several ways. One strategy involves using a pre-formed dihydrothiophene derivative as a building block. For instance, 2-aminothiophene derivatives, including their dihydro-analogs, are key starting materials for synthesizing a variety of thiophene-containing polycyclic molecules. nih.gov Another approach involves the creation of the dihydrothiophene ring as part of the cyclization process that forms the fused system.
Research into fused polyheterocyclic compounds has explored various synthetic strategies, such as [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com While not always directly starting from a dihydrothiophene, these methods generate complex fused structures where a sulfur-containing ring might be incorporated or could be analogous to dihydrothiophene-containing systems. Other research has focused on creating furan-fused polyheterocyclic systems, which, while centered on an oxygen heterocycle, employ synthetic methodologies that can be conceptually extended to sulfur-containing analogs. nih.govnih.gov The development of polybenzo[c]thiophene through electrochemical oxidation of benzo[c]thiophene (B1209120) highlights the use of thiophene derivatives in creating conducting polymers, a field where dihydrothiophene precursors could also find application. thieme.com
Advanced Spectroscopic and Structural Characterization of 2,5 Dihydrothiophene 3,4 Dicarboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be constructed. For 2,5-dihydrothiophene-3,4-dicarboxylic acid and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and the nature of substituents.
In derivatives such as diethyl 2,5-diamino-thiophene-3,4-dicarboxylate, the presence of ethyl groups is confirmed by characteristic quartet and triplet signals in the ¹H NMR spectrum. researchgate.net The analysis of more complex derivatives often employs two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity between protons and carbons. st-andrews.ac.uk These techniques are invaluable for unambiguously assigning all signals in the spectrum, especially for molecules with overlapping resonances.
Table 1: Representative ¹H and ¹³C NMR Data for Related Thiophene (B33073) Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | ¹H | 6.94 (H-5,6), 4.22 (H-1,4), 2.29, 2.18 (H-7) | m, m, AB pattern of t | 7, 1.5 | st-andrews.ac.uk |
| ¹³C | 167.1 (CO), 157.9 (C-2,3), 142.2 (C-5,6), 73.1 (C-7), 54.2 (C-1,4) | st-andrews.ac.uk | |||
| Diethyl furan-2,5-dicarboxylate | ¹H | 1.34, 4.33-4.38, 7.30 | t, q, s | 7.04, 7 | rsc.org |
| ¹³C | 14.45, 62.00, 119.14, 147.79, 158.41 | rsc.org | |||
| Dimethyl furan-2,5-dicarboxylate | ¹H | 3.88, 7.30 | s, s | rsc.org | |
| ¹³C | 52.55, 119.26, 147.51, 158.82 | rsc.org | |||
| This table presents data for related compounds to illustrate typical chemical shifts and coupling constants and is not representative of this compound itself. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretching of the carboxylic acid groups, typically broad and in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The C=C stretching of the dihydrothiophene ring would likely be observed in the 1650-1600 cm⁻¹ region. Additionally, C-S stretching vibrations are expected at lower frequencies.
In a study of 2-thiophene carboxylic acid, the C-S stretching modes were observed between 710 and 687 cm⁻¹, while C-C stretching vibrations were assigned to bands at 1528 and 1352 cm⁻¹ in the FT-IR spectrum. nih.gov The analysis of derivatives, such as metal complexes of thiophene-2,5-dicarboxylic acid, reveals shifts in the carboxylate stretching frequencies upon coordination to the metal ion, providing insight into the coordination mode. globethesis.com
Table 2: Characteristic Vibrational Frequencies for Thiophene Carboxylic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad | nih.gov |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong | nih.gov |
| C=C (Aromatic/Olefinic) | Stretching | 1650-1500 | Medium-Weak | nih.gov |
| C-S | Stretching | 710-687 | Medium-Weak | nih.gov |
| This table presents typical vibrational frequencies for related compounds and functional groups. |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
While a crystal structure for this compound has not been reported, studies on related thiophene carboxylic acids provide valuable insights. For example, the crystal structure of 2,5-thiophenedicarboxylic acid reveals a planar thiophene ring with the carboxylic acid groups adopting specific conformations relative to the ring. In the solid state, these molecules often form hydrogen-bonded dimers or extended networks. nih.gov
The crystal structure of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has been determined, providing precise data on the geometry of the substituted thiophene ring and the orientation of the ester groups. nih.gov Such data is critical for understanding the solid-state packing and its influence on the material's properties.
Table 3: Crystallographic Data for a Related Thiophene Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Monoclinic | P2₁/c | 8.634 | 10.999 | 12.519 | 90 | 108.81 | 90 | nih.gov |
| This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray crystallography. |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation of dicarboxylic acids under electron ionization (EI) often involves the loss of water (M-18), a carboxyl group (M-45), or both. libretexts.orgmiamioh.edu The fragmentation pattern of the dihydrothiophene ring itself would likely involve cleavage of the C-S bonds and potentially a retro-Diels-Alder reaction, although specific pathways would need to be confirmed through high-resolution mass spectrometry and tandem MS (MS/MS) experiments.
Studies on the fragmentation of derivatized dicarboxylic acids, such as their trimethylsilyl (B98337) (TMS) esters, show characteristic fragmentation patterns that can be used for their identification in complex mixtures. nih.govchalmers.se These derivatization techniques are often employed to increase the volatility and improve the gas chromatographic and mass spectrometric properties of the analytes.
Table 4: Common Mass Spectral Fragments for Carboxylic Acids
| Fragment | Description | Typical m/z Loss | Reference |
| [M-H₂O]⁺ | Loss of a water molecule | 18 | libretexts.org |
| [M-OH]⁺ | Loss of a hydroxyl radical | 17 | libretexts.org |
| [M-COOH]⁺ | Loss of a carboxyl group | 45 | libretexts.org |
| [M-CO]⁺ | Loss of carbon monoxide | 28 | |
| This table lists common fragmentation patterns observed for carboxylic acids in mass spectrometry. |
Computational Chemistry and Theoretical Investigations of 2,5 Dihydrothiophene 3,4 Dicarboxylic Acid
Quantum Chemical Calculations for Reaction Mechanism Elucidation
There is a notable absence of published quantum chemical calculations aimed at elucidating the reaction mechanisms involving 2,5-Dihydrothiophene-3,4-dicarboxylic acid. Research on related compounds, like 2-amino-4,5-dihydrothiophene-3-carbonitriles, has utilized high-level quantum chemical calculations to study reaction pathways. However, similar detailed mechanistic studies, including transition state analysis and reaction energy profiles for reactions such as cycloadditions, isomerizations, or decarboxylation of this compound, have not been reported.
Conformational Analysis and Stereochemical Prediction
Detailed conformational analysis and stereochemical predictions for this compound are not available in the surveyed literature. Such studies are crucial for understanding the three-dimensional structure of the molecule, the relative stability of different conformers (e.g., chair, boat, or envelope conformations of the dihydrothiophene ring), and the orientation of the carboxylic acid groups. While conformational analyses have been conducted for other substituted dihydrothiophenes, specific data on the rotational barriers and preferred conformations of this compound is absent.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
No studies were found that presented predicted spectroscopic parameters, such as NMR chemical shifts or UV-Vis absorption maxima, or calculated vibrational frequencies (IR/Raman spectra) for this compound. These theoretical predictions are valuable for interpreting experimental spectra and for the structural characterization of the compound. While general spectroscopic data exists for many thiophene (B33073) derivatives, specific computational predictions for the title compound are not documented.
Research Applications and Emerging Directions for 2,5 Dihydrothiophene 3,4 Dicarboxylic Acid
Role as a Synthetic Intermediate for Complex Molecular Architectures
The strategic placement of reactive functional groups on a heterocyclic core makes 2,5-dihydrothiophene-3,4-dicarboxylic acid a valuable starting material for the synthesis of intricate molecular structures.
A notable application of this compound is its role as a key precursor in the total synthesis of natural products. Its corresponding anhydride (B1165640), 2,5-dihydrothiophene-3,4-dicarboxylic anhydride, is particularly instrumental in the synthesis of cantharidin (B1668268), a terpenoid known for its vesicant properties. chemicalbook.comnih.gov The synthesis leverages a pivotal Diels-Alder cycloaddition reaction between the anhydride and furan. google.com This step is often performed under specific conditions, for instance, by heating the reactants to facilitate the [4+2] cycloaddition, which constructs the core bicyclic framework of the target molecule. chemicalbook.com Subsequent chemical transformations, such as reduction and hydrogenation, convert the Diels-Alder adduct into cantharidin. google.com The utility of the dihydrothiophene derivative in this context highlights its capacity to provide a rigid, stereochemically defined building block for assembling complex natural product skeletons.
Table 1: Synthesis of Cantharidin
| Precursor | Reaction Type | Key Intermediate | Final Product | Ref. |
| 2,5-Dihydrothiophene-3,4-dicarboxylic anhydride & Furan | Diels-Alder Cycloaddition | 4,7-Epoxy-3a,7a-(methanothiomethano)isobenzofuran-1,3-dione | Cantharidin | chemicalbook.comgoogle.com |
The structural framework of this compound serves as a versatile foundation for creating a diverse array of thiophene-containing heterocycles and more complex polycyclic systems. The presence of the dicarboxylic acid functionality allows for a wide range of chemical modifications, including esterification, amidation, and conversion to other functional groups. These transformations pave the way for subsequent cyclization reactions. Thiophene-based compounds, in general, are recognized as important starting points for a variety of heterocyclic and polycyclic molecules. nih.gov While direct examples for the title compound are specific, the principle extends from related structures like 2-aminothiophenes, which are used to build complex molecular architectures. nih.govacs.org The dihydrothiophene moiety can be aromatized to a thiophene (B33073) ring or can be part of further cycloaddition or condensation reactions, leading to fused ring systems with potential applications in medicinal chemistry and materials science. researchgate.net
Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers
In the field of supramolecular chemistry and materials science, dicarboxylic acids are crucial organic linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. bldpharm.com These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating porous, crystalline structures with high surface areas. bldpharm.com
This compound, with its two carboxylate groups, is a suitable candidate to act as such a linker. The carboxylate groups can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging), influencing the dimensionality and topology of the resulting framework. While research specifically employing this compound is an emerging area, the use of closely related thiophene-based dicarboxylic acids is well-documented. For instance, thiophene-2,5-dicarboxylic acid has been successfully used to construct a 3D metal-organic framework with Strontium (Sr²⁺), forming rhombus-shaped channels. rsc.org Similarly, other dicarboxylic acids like furan-2,5-dicarboxylic acid and pyridine-3,5-dicarboxylic acid are used to create two- and three-dimensional coordination polymers with metals like zinc (Zn²⁺) and cadmium (Cd²⁺). nih.govrsc.org The semi-flexible nature of the dihydrothiophene ring, compared to a rigid aromatic thiophene, could allow for the formation of novel framework structures with unique properties. bldpharm.com
Precursor for Diene Generation in Pericyclic Reactions
Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for forming cyclic compounds with high stereospecificity. libretexts.org The reverse of this reaction, a retro-Diels-Alder reaction, can be used to generate reactive intermediates. 2,5-Dihydrothiophene (B159602) and its derivatives are well-known precursors for generating 1,3-dienes through a process called cheletropic extrusion.
Exploration in Catalysis and Materials Science Applications
The unique electronic and structural properties of the thiophene core make its derivatives attractive for applications in catalysis and materials science. Thiophene-containing polymers are known for their conductive properties. For example, intermediates like diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate are used to prepare alkylenedioxythiophene monomers, which in turn are polymerized to create electrochromic conducting polymers. chemicalbook.com Thiophene-3,4-dicarboxylic acid itself is listed as a synthetic precursor for organic electronics materials. chemicalbook.com
Following these trends, this compound represents a promising monomer or precursor for novel functional materials. The carboxylic acid groups provide handles for polymerization or for grafting the molecule onto surfaces. The sulfur atom and the π-system of the heterocycle can impart specific electronic properties, making materials derived from it potentially useful in sensors, organic photovoltaics, or as catalysts. nih.govacs.org Research into related 2-aminothiophenes has shown their utility in creating materials like liquid crystals and NIR dyes, further suggesting the broad potential of the functionalized thiophene scaffold in materials science. nih.gov
Design of Novel Chemical Entities for Academic Research
This compound serves as an excellent starting point for academic research focused on the design and synthesis of novel chemical entities. Its bifunctional nature, combining a heterocyclic core with two carboxylic acid groups, offers a rich platform for chemical exploration. Researchers can systematically modify the structure to probe structure-activity relationships or to develop new synthetic methodologies.
The compound can be used to generate libraries of derivatives for screening in various biological assays. For example, modification of the anhydride of the related natural product cantharidin has led to analogues with potential anticancer activity. nih.gov The dihydrothiophene ring can act as a bioisostere for other cyclic systems in drug design, while the carboxylic acid groups can be converted into a multitude of other functionalities to fine-tune properties like solubility, polarity, and binding affinity. Furthermore, the compound's involvement in diverse reaction types, from cycloadditions to coordination chemistry, makes it an ideal model system for studying reaction mechanisms and exploring new chemical transformations. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-Dihydrothiophene-3,4-dicarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes include (i) cycloaddition reactions using dimethyl acetylenedicarboxylate with thiocarbonyl ylides, followed by elimination and hydrolysis to yield the dicarboxylic acid , and (ii) polyphosphoric acid (PPA)-mediated cyclization of dibenzoylethylsuccinate derivatives at elevated temperatures (~60°C) . Key factors affecting yield include catalyst choice (e.g., PPA concentration), reaction time, and purification methods (e.g., recrystallization or HPLC ). Impurities often arise from incomplete cyclization or ester hydrolysis, necessitating rigorous spectroscopic validation.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Use deuterated methanol (MeOD) to resolve proton environments; NMR identifies carboxylate and thiophene ring carbons .
- IR : Confirm carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>98% by area normalization) using C18 columns with UV detection .
Q. How can ester derivatives of this compound be synthesized, and what are their applications in intermediate synthesis?
- Methodological Answer : Diethyl or dimethyl esters are prepared via Fischer esterification (HSO/ROH) or carbodiimide-mediated coupling. For example, diethyl 2,5-diaminothiophene-3,4-dicarboxylate (CAS: 80691-81-2) is synthesized by reacting the acid with ethanol under Dean-Stark conditions . These esters serve as precursors for amidation, metal coordination, or polymerization studies, leveraging their reduced acidity for controlled reactivity.
Advanced Research Questions
Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs), and what are the design considerations for porosity and functionality?
- Methodological Answer : As a dicarboxylate linker, it can replace benzene-1,4-dicarboxylic acid in MOFs. Design considerations include:
- Secondary Building Units (SBUs) : Pair with ZnO or Cu(COO) clusters to form isoreticular frameworks .
- Pore Engineering : Adjust pore size (3.8–28.8 Å) by varying linker length or introducing functional groups (e.g., –NH) via post-synthetic modification .
- Stability : Assess hydrothermal/chemical stability via PXRD after exposure to solvents or acidic/basic conditions .
Q. What computational methods are employed to predict the reactivity or coordination behavior of this compound in supramolecular assemblies?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate carboxylate binding energies with metal ions (e.g., Zn, Cu) .
- Molecular Dynamics (MD) : Simulate diffusion pathways of guest molecules (e.g., CH) in MOF pores .
- Docking Studies : Predict host-guest interactions for catalytic or sensing applications .
Q. How can researchers resolve discrepancies in reported synthesis yields when using different acid catalysts (e.g., polyphosphoric acid vs. HSO)?
- Methodological Answer : Contradictions arise from competing reaction pathways. For example:
- Cyclization Efficiency : PPA ( ) minimizes side reactions vs. HSO, which may promote ester hydrolysis prematurely.
- Kinetic Analysis : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., lactones or anhydrides) .
- Purification : Use gradient elution in HPLC to isolate pure product from byproducts .
Q. What crystallographic approaches are effective in determining the structure of this compound and its metal complexes?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELX-97 for structure refinement. Address twinning or disorder via TWINABS .
- Synchrotron Radiation : Resolve weak diffraction patterns for large-unit-cell MOFs .
- Validation : Cross-check with spectroscopic data (e.g., C=O bond lengths vs. IR) .
Q. What strategies exist for derivatizing this compound to enhance its application in catalysis or sensing?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., –F) via electrophilic substitution to modulate redox potentials .
- Coordination Chemistry : Synthesize Ru(II) or Ir(III) complexes for photocatalytic H evolution .
- Polymerization : Incorporate into conjugated polymers via Suzuki coupling for organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
